Cas no 1219982-06-5 (3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride)

3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
- 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidinehydrochloride
- 3-((3-(Trifluoromethyl)phenoxy)methyl)pyrrolidine hydrochloride
- 3-[3-(trifluoromethyl)phenoxymethyl]pyrrolidine hydrochloride
- 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride
-
- Inchi: 1S/C12H14F3NO.ClH/c13-12(14,15)10-2-1-3-11(6-10)17-8-9-4-5-16-7-9;/h1-3,6,9,16H,4-5,7-8H2;1H
- InChI Key: GGSYXPSSXZFKPK-UHFFFAOYSA-N
- SMILES: Cl.FC(C1=CC=CC(=C1)OCC1CNCC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 244
- Topological Polar Surface Area: 21.3
3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM311105-5g |
3-((3-(Trifluoromethyl)phenoxy)methyl)pyrrolidine hydrochloride |
1219982-06-5 | 95% | 5g |
$446 | 2023-01-01 | |
TRC | T036595-125mg |
3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidinehydrochloride |
1219982-06-5 | 125mg |
$ 230.00 | 2022-06-03 | ||
TRC | T036595-250mg |
3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidinehydrochloride |
1219982-06-5 | 250mg |
$ 375.00 | 2022-06-03 | ||
Chemenu | CM311105-1g |
3-((3-(Trifluoromethyl)phenoxy)methyl)pyrrolidine hydrochloride |
1219982-06-5 | 95% | 1g |
$167 | 2023-01-01 |
3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride Related Literature
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride
Research Briefing on 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride (CAS: 1219982-06-5)
3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride (CAS: 1219982-06-5) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its trifluoromethylphenoxy and pyrrolidine moieties, has been the subject of recent studies due to its potential pharmacological properties. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a promising candidate for therapeutic applications.
Recent research has focused on the synthesis, characterization, and biological evaluation of 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route for this compound, optimizing yield and purity. The study employed nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural confirmation, ensuring the compound's identity and purity for subsequent biological assays.
In vitro studies have demonstrated that 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride exhibits moderate affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders. Preliminary data from animal models indicate that the compound may have anxiolytic and antidepressant effects, although further studies are required to elucidate its mechanism of action and therapeutic potential.
Another area of investigation involves the compound's pharmacokinetic properties. A recent pharmacokinetic study (2024) reported that 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride has favorable absorption and distribution profiles, with a half-life suitable for once-daily dosing. However, the study also noted that the compound undergoes extensive hepatic metabolism, which may necessitate formulation adjustments to improve bioavailability.
Despite these promising findings, challenges remain in the development of 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride as a therapeutic agent. Current research is addressing issues related to selectivity and off-target effects, as well as optimizing the compound's safety profile. Collaborative efforts between academic and industrial researchers are underway to advance this compound through preclinical and clinical development stages.
In summary, 3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride (CAS: 1219982-06-5) represents a promising candidate for drug development, particularly in the realm of CNS disorders. Continued research is essential to fully understand its pharmacological potential and to overcome existing challenges in its development.
1219982-06-5 (3-{3-(Trifluoromethyl)phenoxymethyl}pyrrolidinehydrochloride) Related Products
- 2230282-02-5(Lorpucitinib)
- 2229396-66-9(4-(propan-2-yloxy)phenyl sulfamate)
- 1805565-96-1(2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-carboxaldehyde)
- 1352905-75-9(8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid)
- 2105052-55-7(1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-amine)
- 6294-93-5(4-Chloro-3-(trifluoromethyl)phenol)
- 2101198-18-7(3-amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide)
- 1707594-25-9(3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one)
- 855253-69-9(3-([1,1'-biphenyl]-2-yl)pentan-3-ol)
- 1040657-02-0(N-(3,4-dimethylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)



